molecular formula C28H28N6O6 B8122996 [(4aR,7R,8S,8aS)-7-[2-[(E)-dimethylaminomethylideneamino]-6-oxo-3H-purin-9-yl]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

[(4aR,7R,8S,8aS)-7-[2-[(E)-dimethylaminomethylideneamino]-6-oxo-3H-purin-9-yl]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

Cat. No.: B8122996
M. Wt: 544.6 g/mol
InChI Key: KGNFQRZLVCJSTF-INWUAYEZSA-N
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Description

The compound with the identifier “[(4aR,7R,8S,8aS)-7-[2-[(E)-dimethylaminomethylideneamino]-6-oxo-3H-purin-9-yl]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate” is a chemical entity cataloged in the PubChem database. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4aR,7R,8S,8aS)-7-[2-[(E)-dimethylaminomethylideneamino]-6-oxo-3H-purin-9-yl]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary information held by manufacturers. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including the use of catalysts, solvents, and specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical reactors where the synthesis is optimized for yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

[(4aR,7R,8S,8aS)-7-[2-[(E)-dimethylaminomethylideneamino]-6-oxo-3H-purin-9-yl]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

[(4aR,7R,8S,8aS)-7-[2-[(E)-dimethylaminomethylideneamino]-6-oxo-3H-purin-9-yl]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems, including potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which [(4aR,7R,8S,8aS)-7-[2-[(E)-dimethylaminomethylideneamino]-6-oxo-3H-purin-9-yl]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(4aR,7R,8S,8aS)-7-[2-[(E)-dimethylaminomethylideneamino]-6-oxo-3H-purin-9-yl]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate include other chemical entities with related structures and properties. Examples include:

  • CID 2244 (aspirin)
  • CID 5161 (salicylsalicylic acid)
  • CID 3715 (indomethacin)
  • CID 1548887 (sulindac)

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. These unique features make it valuable for specific applications in research and industry.

Properties

IUPAC Name

[(4aR,7R,8S,8aS)-7-[2-[(E)-dimethylaminomethylideneamino]-6-oxo-3H-purin-9-yl]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O6/c1-33(2)15-30-28-31-24-21(25(35)32-28)29-16-34(24)19-13-37-20-14-38-27(18-11-7-4-8-12-18)40-23(20)22(19)39-26(36)17-9-5-3-6-10-17/h3-12,15-16,19-20,22-23,27H,13-14H2,1-2H3,(H,31,32,35)/b30-15+/t19-,20-,22+,23-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNFQRZLVCJSTF-INWUAYEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC(=O)C2=C(N1)N(C=N2)C3COC4COC(OC4C3OC(=O)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC(=O)C2=C(N1)N(C=N2)[C@@H]3CO[C@@H]4COC(O[C@H]4[C@H]3OC(=O)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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